2-(Isoxazol-4-yl)aniline
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Overview
Description
2-(Isoxazol-4-yl)aniline is a heterocyclic compound that contains both an oxazole ring and an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-4-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the oxazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve ambient to elevated temperatures and the use of solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
Scientific Research Applications
2-(Isoxazol-4-yl)aniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-(Isoxazol-4-yl)aniline involves its interaction with various biological targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
2-(Isoxazol-4-yl)aniline can be compared with other similar compounds, such as:
Oxazole: A five-membered ring containing oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
The uniqueness of this compound lies in its combination of the oxazole ring with an aniline moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87488-70-8 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2 |
InChI Key |
POHTVVWNOSWRRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CON=C2)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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